

physical and chemical properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-hydroxypyrazine-2-carboxamide

Cat. No.: B1279246

[Get Quote](#)

Technical Guide: 6-Bromo-3-hydroxypyrazine-2-carboxamide

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **6-Bromo-3-hydroxypyrazine-2-carboxamide**, a key intermediate in the synthesis of antiviral agents. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.

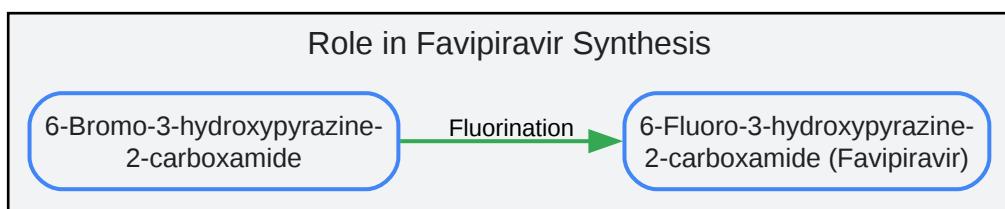
Core Physical and Chemical Properties

6-Bromo-3-hydroxypyrazine-2-carboxamide is a heterocyclic organic compound. Its identity and general properties are summarized below.

Property	Value
CAS Number	259793-88-9[1][2]
IUPAC Name	6-bromo-3-hydroxypyrazine-2-carboxamide[3]
Synonyms	5-Bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide, Favipiravir Impurity 4
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂ [2][4][5]
Molecular Weight	218.01 g/mol [2][4][6][7]
Appearance	White, pale yellow, or light brown solid powder[2]
Melting Point	Darkens at 189–194 °C
Boiling Point (Predicted)	543.1 °C at 760 mmHg
Density (Predicted)	2.0 - 2.23 g/cm ³
Flash Point (Predicted)	282.3 °C
Purity	Commercially available in purities from 97% to >99%[2][4][7]
Solubility	While specific quantitative data is limited, related pyrazinamide structures show solubility in polar organic solvents such as DMSO, DMF, and alcohols.
pKa	Specific experimental pKa values for this compound are not readily available in published literature.

Hazard and Safety Information

The compound is classified with the following hazard statements:


- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

Role in Antiviral Synthesis

6-Bromo-3-hydroxypyrazine-2-carboxamide is primarily recognized as a crucial starting material or key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).^[7] Favipiravir is a broad-spectrum antiviral drug approved for treating influenza in Japan and studied for activity against numerous other RNA viruses. The bromo-substituent at the 6-position of the pyrazine ring serves as a functional handle for introducing a fluorine atom, a key step in the synthesis of Favipiravir.^[5]

[Click to download full resolution via product page](#)

Caption: Role as a key synthetic precursor to Favipiravir.

One supplier has noted that the compound may have potential as an HIV polymerase inhibitor, though this is not widely substantiated in scientific literature and its primary role remains that of a synthetic intermediate.^[6]

Experimental Protocols

Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The following protocol is based on a patented method for the synthesis of the title compound from 3-hydroxypyrazine-2-amide.[1]

Objective: To synthesize **6-Bromo-3-hydroxypyrazine-2-carboxamide** via bromination of 3-hydroxypyrazine-2-amide.

Materials:

- 3-hydroxypyrazine-2-amide (Starting Material)
- Acetonitrile (Solvent)
- Acetic acid or Phosphoric acid (for pH adjustment)
- Liquid Bromine (Brominating agent)
- Water

Procedure:

- In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-amide in acetonitrile (approx. 7 mL per gram of starting material).[1]
- Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid. This ensures the reaction occurs under mildly acidic conditions to prevent side reactions.[1][6]
- Cool the reaction mixture and slowly add liquid bromine dropwise. The temperature should be maintained between 10-20 °C during the addition.[6]
- After the addition is complete, allow the reaction to proceed for at least 2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, filter the solution to collect the crude product.
- Wash the collected solid with water until the filtrate pH is neutral (6-7).

- Dry the purified wet product in an oven at 60-70 °C to yield **6-Bromo-3-hydroxypyrazine-2-carboxamide**.^[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a representative protocol for the analysis of **6-Bromo-3-hydroxypyrazine-2-carboxamide** for identity and purity assessment. Parameters may require optimization for specific equipment and sample matrices.

Objective: To determine the purity and confirm the identity of **6-Bromo-3-hydroxypyrazine-2-carboxamide**.

Instrumentation & Materials:

- HPLC system with UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Standard: High-purity reference standard of **6-Bromo-3-hydroxypyrazine-2-carboxamide**
- Sample Diluent: Acetonitrile/Water (50:50 v/v)

Procedure:

- Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by further dilution.
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration to the primary working standard.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm (or as determined by UV scan)
 - Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 5% A, 95% B
 - 25-30 min: Hold at 5% A, 95% B
 - 30.1-35 min: Return to 95% A, 5% B (re-equilibration)
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Identification: The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard.[\[2\]](#)
 - Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Specifications often require purity of not less than

98.0%.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 6. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279246#physical-and-chemical-properties-of-6-bromo-3-hydroxypyrazine-2-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com